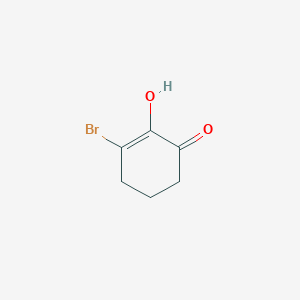

3-Bromo-2-hydroxy-2-cyclohexen-1-one

説明

3-Bromo-2-hydroxy-2-cyclohexen-1-one is a brominated cyclohexenone derivative characterized by a hydroxyl (-OH) group at position 2 and a bromine atom at position 3 on the cyclohexenone ring. Cyclohexenones with bromo and hydroxy substituents are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals and enantioselective catalysts. The hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity, while bromine facilitates electrophilic substitution or elimination reactions .

特性

CAS番号 |

10324-65-9 |

|---|---|

分子式 |

C6H7BrO2 |

分子量 |

191.02 g/mol |

IUPAC名 |

3-bromo-2-hydroxycyclohex-2-en-1-one |

InChI |

InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h9H,1-3H2 |

InChIキー |

MRXKMDGGQDIKQZ-UHFFFAOYSA-N |

正規SMILES |

C1CC(=C(C(=O)C1)O)Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 3-bromo-2-hydroxy-2-cyclohexen-1-one with key analogues, focusing on molecular properties, substituent effects, and applications.

Substituent Effects and Functional Group Analysis

Key Observations:

Polarity and Solubility: The hydroxyl group in 3-bromo-2-hydroxy-2-cyclohexen-1-one increases polarity compared to non-hydroxylated analogues like 3-bromo-2-methyl-2-cyclohexen-1-one (logP = 1.7) . This enhances solubility in polar solvents (e.g., water, methanol). The amino derivative (1-amino-2-bromocyclohexene-3-one) exhibits basicity, enabling solubility in acidic media via protonation .

Reactivity :

- The hydroxyl group in the target compound may participate in hydrogen bonding or act as a leaving group in substitution reactions. In contrast, the methoxy group in 2-bromo-6-hydroxy-3-methoxy-2-cyclohexen-1-one provides electron-donating effects, stabilizing intermediates in enzymatic synthesis .

- Bromine at position 3 facilitates electrophilic aromatic substitution or elimination, common in cross-coupling reactions.

Synthetic Routes: Enzymatic methods (e.g., manganese(III)-mediated acetoxylation) are effective for synthesizing hydroxy/methoxy-substituted derivatives with high enantiopurity . Methyl or amino substituents require alternative strategies, such as Friedel-Crafts alkylation or reductive amination .

Physical and Spectral Data

- Hydroxyl and methoxy groups elevate boiling points via intermolecular hydrogen bonding (data inferred from analogous alcohols).

- Spectroscopic Features: Hydroxy-substituted cyclohexenones show IR absorption at ~3350 cm⁻¹ (O-H stretch) and 1675 cm⁻¹ (C=O stretch) . Bromine atoms contribute distinct ¹H-NMR splitting patterns (e.g., coupling constants ~6–8 Hz for vicinal protons) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。